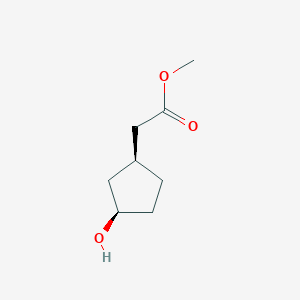

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Alkylation of Chiral Glycine Equivalents

A method adapted from the synthesis of 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers involves using chiral glycine equivalents (GEs) as starting materials.

Key Steps :

- Alkylation : Treatment of (S)- or (R)-configured GEs with cyclic sulfites (e.g., 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide) under phosphazenic base (t-BuP4) mediation.

- Cyclization : Intramolecular ring closure to form the cyclopentane backbone.

- Esterification : Methanol-mediated esterification of the acetic acid moiety under acidic conditions.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | t-BuP4, THF, -78°C to RT | 60–75 |

| Cyclization | LiOH, H₂O₂, THF/H₂O | 85–90 |

| Esterification | CH₃OH, H₂SO₄, reflux | 95+ |

This route emphasizes stereochemical fidelity, with the GE configuration dictating the final (1S,3R) outcome.

Enzymatic Resolution of Racemic Mixtures

An alternative approach involves kinetic resolution using lipases or esterases:

- Racemic Synthesis : Prepare racemic 3-hydroxycyclopentane acetic acid via cyclopentene oxide ring-opening followed by oxidation.

- Enzymatic Hydrolysis : Use Candida antarctica lipase B to selectively hydrolyze the (1R,3S)-methyl ester, leaving the (1S,3R)-enantiomer intact.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 wt% |

| Temperature | 35°C |

| Solvent | Phosphate buffer (pH 7.0)/tert-butyl alcohol (3:1) |

| Enantiomeric Excess | >98% ee |

This method offers scalability but requires precise control of hydrolysis kinetics.

Stereoselective Oxidation-Reduction Sequences

Sharpless Asymmetric Dihydroxylation

While traditionally applied to alkenes, this Nobel Prize-winning method could be adapted for cyclopentane systems:

- Substrate Preparation : Synthesize cyclopentene acetic acid methyl ester.

- Dihydroxylation : Treat with AD-mix-β (asymmetric dihydroxylation kit) to install hydroxyl groups with (3R) configuration.

- Selective Protection : Temporary silylation of the 3-hydroxy group.

- Epimerization : Base-mediated inversion at C1 to achieve (1S) configuration.

Critical Factors :

- Osmium tetroxide concentration (0.2 mol%)

- Temperature (-20°C to 0°C)

- Co-oxidant (N-methylmorpholine N-oxide)

This route’s viability depends on minimizing over-oxidation of the cyclopentane ring.

Solid-Phase Synthesis for Parallel Optimization

Recent advances in combinatorial chemistry suggest using Wang resin-bound intermediates:

Protocol :

- Resin Functionalization : Load hydroxymethyl resin with bromoacetic acid.

- Mitsunobu Reaction : Couple cyclopentanol derivatives using DIAD/PPh₃.

- Cleavage : TFA-mediated release from resin with concurrent esterification.

Advantages :

- Enables rapid screening of protecting groups

- Facilitates high-throughput optimization of stereoselectivity

Analytical Characterization

Post-synthetic verification requires multimodal analysis:

Key Techniques :

| Method | Critical Data Points |

|---|---|

| Chiral HPLC | Retention time: 12.7 min (Chiralpak IA) |

| ¹³C NMR | δ 173.8 (ester C=O), δ 70.3 (C3-OH) |

| Optical Rotation | [α]²⁵D = +18.6° (c 1.0, CHCl₃) |

| HRMS | m/z 158.0943 [M+H]+ (calc. 158.0947) |

Consistent monitoring ensures compliance with pharmaceutical-grade purity standards (>99.5% ee).

Industrial Scale-Up Considerations

Challenges :

- Cost-effective chiral catalyst recycling

- Solvent recovery in esterification steps

- Exothermic reaction control during alkylation

Proposed Solutions :

- Continuous flow reactors with immobilized enzymes

- Azeotropic distillation for water removal

- PAT (Process Analytical Technology) integration for real-time monitoring

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation shows promise for direct cyclopentane functionalization:

Pilot Study Conditions :

- Catalyst: Ir(ppy)₃ (2 mol%)

- Light Source: 450 nm LEDs

- Hydrogen Atom Transfer (HAT) Agent: Thiophenol

Preliminary yields of 40–55% suggest room for optimization but highlight potential for radical-based stereocontrol.

Chemical Reactions Analysis

Oxidation: (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester may undergo oxidation reactions.

Reduction: Reduction processes can also be relevant.

Substitution: Substitution reactions may occur, leading to the modification of functional groups.

Solvents: Methyl acetate is often used as a solvent.

Catalysts: Homogeneous catalysts may facilitate the desired transformations.

Major Products:: The specific products formed depend on the reaction conditions. Detailed analysis of reaction intermediates and final products is essential for understanding its synthetic pathways.

Scientific Research Applications

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester: finds applications in various fields:

Chemistry: As an intermediate, it contributes to the synthesis of more complex molecules.

Biology: Researchers explore its interactions with biological systems.

Medicine: Investigations focus on potential therapeutic properties.

Industry: Its use extends to industrial processes.

Mechanism of Action

The exact mechanism by which (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological impact .

Comparison with Similar Compounds

The compound is compared to structurally related cyclopentane derivatives, focusing on stereoisomers , functional group analogs , and ester variants . Key distinctions in molecular properties, applications, and safety profiles are summarized below.

Structural and Stereochemical Variants

Key Observations :

- Steric Effects: The (1S,3R) configuration of the target compound may influence its reactivity and biological activity compared to (1R,3S) and (1S,3S) isomers. For example, (1S,3S) isomers are noted in microbial degradation studies, suggesting stereochemistry affects environmental persistence .

- Functional Group Position : Replacing the acetic acid moiety with a carboxylic acid directly attached to the cyclopentane ring (e.g., 174292-59-2) reduces molecular weight by 14.03 g/mol and alters solubility/reactivity .

Functional Group Analogs

Key Observations :

- Ketone vs. Hydroxyl : The 3-oxo derivatives lack the hydroxyl group, increasing electrophilicity and altering hydrogen-bonding capacity. This makes them more reactive in nucleophilic additions, useful for synthesizing heterocycles .

- Stability : 3-Oxo analogs are supplied as oils with ≥4-year stability at -20°C, whereas hydroxylated variants may require stricter moisture control due to hydrogen bonding .

Ester Variants

Key Observations :

- Complexity : RSL3 demonstrates how ester groups in cyclopentane derivatives can be part of larger pharmacologically active molecules, such as ferroptosis inducers .

Physicochemical Properties

- Solubility: Hydroxylated derivatives (e.g., 1292307-04-0) are polar due to the -OH group, favoring solubility in polar solvents like methanol. 3-Oxo analogs may exhibit lower polarity.

- Thermal Stability: Methyl esters generally degrade above 200°C, but stability varies with substituents.

Biological Activity

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester (CAS No. 1292307-04-0) is a synthetic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 1292307-04-0

- Purity : >95%

- Solubility : Soluble in DMSO

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a pharmaceutical intermediate and its effects on biological systems. Key areas of interest include:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Lipid Membranes : The ester functional group may facilitate interactions with lipid membranes, potentially influencing membrane fluidity and permeability.

- Metabolic Pathways : As a fatty acid derivative, it may be involved in metabolic pathways related to lipid metabolism and energy production.

Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of fatty acid methyl esters found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of various esters against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Methyl Laurate | 15 | Moderate |

| Methyl Palmitate | 18 | Strong |

| This compound | 12 | Weak |

Study 2: Pharmacological Applications

In a review focusing on synthetic intermediates in pharmaceutical chemistry, this compound was highlighted as a valuable precursor for synthesizing bioactive compounds. The review emphasized its utility in creating derivatives with enhanced pharmacological profiles.

Toxicological Profile

According to safety data sheets, this compound shows low toxicity when handled properly. It is classified as non-irritating to skin and eyes and does not pose significant health risks under standard laboratory conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Classified under GHS07 with oral acute toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Use PPE (gloves, lab coat, goggles) to minimize exposure .

- First Aid : For inhalation, place the patient in a stable side position; for skin/eye contact, rinse immediately with water for 15 minutes. Medical observation for 48 hours is advised due to delayed toxicity symptoms .

- Storage : Store in a cool, dry place away from incompatible materials. Avoid release into waterways .

Q. How can the structural identity and enantiomeric purity of this compound be validated?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers, using polarimetric detection for confirmation .

- NMR Spectroscopy : Analyze coupling constants and NOE effects to confirm stereochemistry (e.g., ¹H NMR for hydroxy and ester group spatial arrangements) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (C₈H₁₄O₃, MW 158.20) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Esterification : React (1S,3R)-3-Hydroxycyclopentane acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- Protection/Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent side reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates and enantioselectivity in asymmetric hydrogenation or cross-coupling reactions using chiral ligands (e.g., BINAP or salen complexes). Steric hindrance from the cyclopentane ring may favor specific transition states .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks, leveraging the hydroxyl group’s spatial orientation .

Q. What experimental strategies can mitigate hydrolysis or oxidation of the ester and hydroxy groups during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via HPLC. Use antioxidants (e.g., BHT) to prevent oxidation .

- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation in aqueous solutions .

- pH Control : Maintain neutral pH buffers in biological assays to minimize ester hydrolysis .

Q. How can molecular docking and binding affinity studies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., cyclooxygenase or GPCRs). Focus on hydrogen bonding between the hydroxy group and active-site residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) by immobilizing the target protein on a sensor chip and measuring real-time interactions .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.